molecular formula C11H10N2O B3197005 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde CAS No. 1002107-31-4

2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde

Cat. No.: B3197005
CAS No.: 1002107-31-4
M. Wt: 186.21 g/mol
InChI Key: LAFJYEDIHOJJJP-UHFFFAOYSA-N
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Description

“2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1002107-31-4 . It has a molecular weight of 186.21 . The IUPAC name for this compound is this compound . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10N2O/c1-9-12-7-11(8-14)13(9)10-5-3-2-4-6-10/h2-8H,1H3 . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Characterization of Derivatives

2-Methyl-1-phenyl-1H-imidazole-5-carbaldehyde and its derivatives play a significant role as building blocks in medical chemistry. These compounds are used in the synthesis of various biologically active molecules. For example, Orhan et al. (2019) discussed the synthesis of new derivatives from 4-methyl-1H-imidazole-5-carbaldehyde, demonstrating their potential biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).

Structural Studies and Complexation

The structural properties and complexation stability constants of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde have been investigated. Pařík and Chlupatý (2014) conducted a study on these compounds, emphasizing their role in the synthesis of various molecular structures (Pařík & Chlupatý, 2014).

Development of Antimicrobial Agents

Imidazole-5-carbaldehydes have been utilized in the development of potential antimicrobial agents. Bhat et al. (2016) synthesized a series of compounds displaying a broad spectrum of antimicrobial activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde” and similar compounds could have potential applications in the development of new therapeutic agents .

Properties

IUPAC Name

2-methyl-3-phenylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-12-7-11(8-14)13(9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFJYEDIHOJJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002107-31-4
Record name 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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